N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
N'-(3,4-Difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a fluorinated dihydropyridine-carbohydrazide derivative characterized by a 1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a carbohydrazide moiety at position 2. The carbohydrazide chain is further functionalized with a 3,4-difluorobenzoyl group, introducing strong electron-withdrawing effects due to fluorine substituents.
The compound’s synthetic route likely involves condensation of a 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative with 3,4-difluorobenzoyl hydrazine, followed by alkylation with 4-fluorobenzyl bromide under basic conditions—a methodology analogous to protocols described for related carbohydrazides .
Properties
IUPAC Name |
N'-(3,4-difluorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3/c21-14-6-3-12(4-7-14)11-26-9-1-2-15(20(26)29)19(28)25-24-18(27)13-5-8-16(22)17(23)10-13/h1-10H,11H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCILRJQIGGSKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)F)F)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : It contains a difluorobenzoyl group, a fluorobenzyl moiety, and a hydrazide functional group.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 348.3 g/mol
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For example, studies have shown that similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyridine derivatives. For instance, compounds with similar structural motifs have been found to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide on various cancer cell lines, including:
- HeLa Cells : Significant reduction in cell viability was observed at concentrations above 10 µM.
- MCF-7 Cells : The compound exhibited a dose-dependent increase in apoptosis markers.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Similar dihydropyridine derivatives have been shown to modulate neurotransmitter levels and protect against oxidative stress in neuronal models.
The neuroprotective activity is thought to arise from:
- Scavenging Reactive Oxygen Species (ROS) : Reducing oxidative stress in neuronal cells.
- Modulating Neurotransmitter Levels : Enhancing levels of neuroprotective factors such as serotonin and dopamine.
Summary of Key Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Induced apoptosis in HeLa cells | Supports anticancer potential |
| Study 2 | Reduced oxidative stress in neuronal models | Suggests neuroprotective properties |
| Study 3 | Inhibited microbial growth in vitro | Indicates antimicrobial activity |
Pharmacological Profile
The pharmacological profile of this compound suggests a multifaceted approach to therapy, potentially useful in treating infections and cancer while providing neuroprotection.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dihydropyridine-carbohydrazide derivatives are a well-studied class of compounds with diverse biological activities.
Table 1: Structural and Functional Comparison of Selected Dihydropyridine-Carbohydrazides
Key Observations:
Substituent Effects on Binding Affinity: Ligand 1 and Ligand 2, with methoxy and bromine substituents, respectively, exhibit binding affinities of -7.1 and -7.3 kcal/mol to GlmS . Compound X’s 3,4-difluorobenzoyl group may enhance binding due to fluorine’s electronegativity, which could strengthen hydrogen bonding or dipole interactions with the enzyme’s active site. However, experimental validation is required.
Computational Insights :
- Geometry optimization using DFT/B3LYP/6-311++(d,p) (as applied to Ligand 1 and 2) reveals that fluorinated substituents increase molecular polarity, improving solubility and target interaction .
- AutoDock Vina simulations predict that bulky substituents (e.g., 3,4-difluorobenzoyl) may occupy larger hydrophobic pockets in GlmS, similar to Ligand 2’s bromophenyl group .
Synthetic Feasibility :
- Compound X’s synthesis likely parallels methods used for Ligand 1 and 2, where hydrazone formation and alkylation are central steps . The use of fluorinated reagents may require anhydrous conditions to prevent hydrolysis.
Biological Implications: Fluorine atoms in Compound X could enhance metabolic stability and membrane permeability compared to non-fluorinated analogs, a trend observed in pharmacologically active fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
